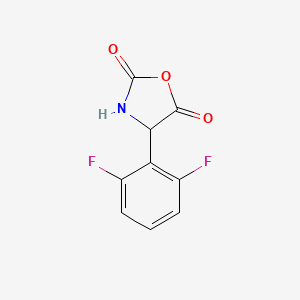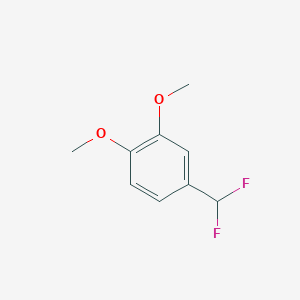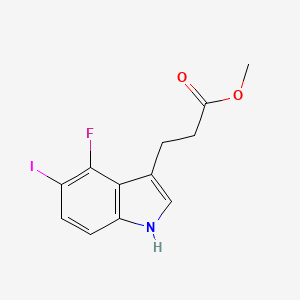
2-Amino-5-(1-methyl-2-pyrrolyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD26621129 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD26621129 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include acids, bases, and solvents that facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of MFCD26621129 is scaled up from laboratory methods, ensuring consistency and purity. The process involves large-scale reactors and continuous monitoring of reaction conditions to optimize yield and minimize impurities. Advanced techniques such as crystallization and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD26621129 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving MFCD26621129 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
MFCD26621129 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of MFCD26621129 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it might inhibit an enzyme involved in oxidative stress, thereby reducing cellular damage.
Eigenschaften
Molekularformel |
C7H8N4S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-(1-methylpyrrol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-2-3-5(11)6-9-10-7(8)12-6/h2-4H,1H3,(H2,8,10) |
InChI-Schlüssel |
VTZQIABTQFYNDW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)

![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)








